

# Cyclosporin U chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



# Cyclosporin U: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Cyclosporin U** is a cyclic polypeptide and a known impurity of Cyclosporin A, a potent immunosuppressant widely used in post-allogeneic organ transplantation to prevent organ rejection.[1] Like its parent compound, **Cyclosporin U** is a calcineurin inhibitor, exerting its effects by modulating the immune response, specifically by inhibiting T-cell activation.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of **Cyclosporin U**, intended for professionals in research and drug development.

### **Chemical Structure and Properties**

**Cyclosporin U** shares the core cyclic undecapeptide structure of the cyclosporin family. Its unique identity is defined by the specific amino acid sequence.

#### **Chemical Identifiers**



| Identifier        | Value                                                                                                                                                                                                                                                                                                                                                                                                                               |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| CAS Number        | 108027-45-8                                                                                                                                                                                                                                                                                                                                                                                                                         |  |
| Molecular Formula | C61H109N11O12                                                                                                                                                                                                                                                                                                                                                                                                                       |  |
| IUPAC Name        | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone                                                                                                                                                |  |
| SMILES            | CC[C@H]1C(=O)N(CC(=O)N(INVALID-LINK NINVALID-LINKNINVALID-LINKN INVALID-LINKN(INVALID-LINKN( INVALID-LINKN(INVALID-LINKN( INVALID-LINKN1)INVALID-LINK C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C )C)CC(C)C)C(C)C">C@HCC(C)C)C)C                                                                                                                                                                                                        |  |
| InChI             | InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-56(79)64-42(25-2)58(81)67(18)32-47(73)68(19)44(29-34(5)6)54(77)66-48(37(11)12)55(78)65-43(28-33(3)4)53(76)62-40(16)52(75)63-41(17)57(80)69(20)45(30-35(7)8)59(82)70(21)46(31-36(9)10)60(83)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,79)(H,65,78)(H,66,77)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1 |  |

# **Physicochemical Properties**



| Property         | Value                                                                            |  |
|------------------|----------------------------------------------------------------------------------|--|
| Molecular Weight | 1188.58 g/mol                                                                    |  |
| Appearance       | White to off-white powder                                                        |  |
| Melting Point    | 177-179 °C                                                                       |  |
| Boiling Point    | ~1306.2 °C (Predicted)                                                           |  |
| Density          | ~1.017 g/cm³                                                                     |  |
| Solubility       | Soluble in chloroform, ether, and methanol.  Poorly soluble in hexane and water. |  |

# **Biological Activity and Mechanism of Action**

As a member of the cyclosporin family, **Cyclosporin U** functions as an immunosuppressant by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.

#### **Mechanism of Calcineurin Inhibition**

The primary mechanism of action for cyclosporins involves the following steps:

- Binding to Cyclophilin: Cyclosporin U first binds to the intracellular protein cyclophilin.
- Formation of an Inhibitory Complex: The Cyclosporin U-cyclophilin complex then binds to calcineurin.
- Inhibition of Calcineurin Activity: This binding event inhibits the phosphatase activity of calcineurin.
- Suppression of T-Cell Activation: By inhibiting calcineurin, the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT) is blocked. This prevents the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).
- Immunosuppression: The reduction in IL-2 production leads to a decrease in the activation and proliferation of T-cells, resulting in an overall immunosuppressive effect.





Click to download full resolution via product page

Caption: Calcineurin signaling pathway and its inhibition by Cyclosporin U.

### **Quantitative Biological Activity**

Specific quantitative data on the immunosuppressive activity (e.g., IC<sub>50</sub> values) of **Cyclosporin U** is not extensively documented in publicly available literature. However, as a close structural analog and known impurity of Cyclosporin A, its biological potency is expected to be in a similar range, though potential variations exist. For reference, the IC<sub>50</sub> values for Cyclosporin A in various assays are provided below.

| Assay                                   | Organism/Cell Line         | IC50 Value                                |
|-----------------------------------------|----------------------------|-------------------------------------------|
| Calcineurin Inhibition                  | Murine PBL and SCS         | 7.5 ng/mL and 24.4 ng/mL, respectively[3] |
| Calcineurin Inhibition                  | Human PBL (in vitro in CM) | 2 μg/L[4]                                 |
| Calcineurin Inhibition                  | Human PBL (in vitro in WB) | 102 μg/L[4]                               |
| IFN-y Induction Inhibition              | Human PBL (in vitro in CM) | 18 μg/L[4]                                |
| IFN-y Induction Inhibition              | Human PBL (in vitro in WB) | 690 μg/L[4]                               |
| T-cell Proliferation (Ca-<br>dependent) | Human                      | ~100-fold higher than FK 506<br>and RAPA  |

PBL: Peripheral Blood Leukocytes; SCS: Spleen Cell Suspension; CM: Culture Medium; WB: Whole Blood.

# **Experimental Protocols**



The following sections detail generalized experimental protocols that can be adapted for the analysis and characterization of **Cyclosporin U**.

## **Isolation and Purification of Cyclosporins**

Cyclosporins are typically isolated from fermentation broths of the fungus Tolypocladium inflatum. A general workflow for isolation and purification is as follows:





Click to download full resolution via product page

Caption: General workflow for the isolation and purification of Cyclosporin U.

Protocol:



- Fermentation: Cultivate Tolypocladium inflatum in a suitable liquid medium to produce cyclosporins.
- Extraction: After fermentation, extract the broth with a non-polar solvent such as ethyl acetate to isolate the hydrophobic cyclosporins.
- Chromatography: Subject the crude extract to adsorption chromatography, for example, using a silica gel column.
- Elution: Elute the column with a suitable solvent system to separate the different cyclosporin analogues.
- Fraction Collection and Analysis: Collect fractions and analyze them using methods like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to identify those containing **Cyclosporin U**.
- Pooling and Concentration: Pool the fractions rich in Cyclosporin U and concentrate them to obtain the purified product.

# High-Performance Liquid Chromatography (HPLC) Analysis

A validated reverse-phase HPLC (RP-HPLC) method is crucial for the quantification and purity assessment of **Cyclosporin U**. The following is a general method adapted from the analysis of cyclosporin and its impurities.

- Column: C18 column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with an additive like 0.03% trifluoroacetic acid.
- Flow Rate: 0.7 mL/min.
- Column Temperature: Maintained at an elevated temperature, for instance, 50°C, to improve peak shape and resolution.
- Detection: UV detection at 210 nm.



- Injection Volume: 20 μL.
- Standard Preparation: Prepare standard solutions of **Cyclosporin U** in the mobile phase at various concentrations to generate a calibration curve.
- Sample Preparation: Dissolve the sample containing **Cyclosporin U** in the mobile phase to a known concentration.
- Quantification: Determine the concentration of Cyclosporin U in the sample by comparing
  its peak area to the calibration curve.

#### **Calcineurin Phosphatase Activity Assay**

This assay measures the ability of **Cyclosporin U** to inhibit the phosphatase activity of calcineurin.

- Materials:
  - Recombinant human calcineurin
  - Recombinant human cyclophilin A
  - Calmodulin
  - A specific phosphopeptide substrate for calcineurin (e.g., RII phosphopeptide)
  - Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl<sub>2</sub>, 0.5 mM DTT, 0.1 mM CaCl<sub>2</sub>,
     0.25 mg/mL BSA, pH 7.5)
  - Malachite green solution for phosphate detection
  - Cyclosporin U stock solution (in DMSO)
- Protocol:
  - Prepare a reaction mixture containing assay buffer, calmodulin, and the phosphopeptide substrate.



- In separate tubes, pre-incubate calcineurin with cyclophilin A and varying concentrations of Cyclosporin U (or vehicle control) for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the inhibitory complex.
- Initiate the phosphatase reaction by adding the calcineurin/cyclophilin/Cyclosporin U
  mixture to the reaction mixture containing the substrate.
- Incubate the reaction at 30°C for a defined time (e.g., 10-30 minutes).
- Stop the reaction by adding the malachite green solution.
- Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of free phosphate released.
- Calculate the percent inhibition of calcineurin activity for each concentration of
   Cyclosporin U and determine the IC<sub>50</sub> value.

#### Conclusion

**Cyclosporin U**, a significant impurity of Cyclosporin A, is a potent immunosuppressant that functions through the inhibition of the calcineurin signaling pathway. While its chemical and physical properties are well-characterized, further research is needed to fully elucidate its specific biological activity profile and to develop targeted analytical and purification protocols. This guide provides a foundational understanding for researchers and professionals working with this and related compounds, highlighting its mechanism of action and providing adaptable methodologies for its study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. bocsci.com [bocsci.com]
- 2. researchgate.net [researchgate.net]



- 3. Cyclosporine inhibition of leukocyte calcineurin is much less in whole blood than in culture medium PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunophilins may limit calcineurin inhibition by cyclosporine and tacrolimus at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cyclosporin U chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6594431#cyclosporin-u-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com